Undecanoic acid, 11-[[(1,1-dimethylethoxy)carbonyl]amino]-, 2,5-dioxo-1-pyrrolidinyl ester
Description
Chemical Structure: This compound consists of an 11-carbon undecanoic acid backbone with two functional groups:
- A tert-butoxycarbonyl (Boc) -protected amino group at the 11th position, which stabilizes the amine during synthetic processes.
- A 2,5-dioxo-1-pyrrolidinyl ester (succinimidyl ester) at the carboxylic acid terminus, enabling efficient conjugation with primary amines via nucleophilic acyl substitution .
CAS Number: 176242-02-7
Molecular Formula: C₁₈H₃₀N₂O₆ (inferred from structural analogs)
Applications:
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 11-[(2-methylpropan-2-yl)oxycarbonylamino]undecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H34N2O6/c1-20(2,3)27-19(26)21-15-11-9-7-5-4-6-8-10-12-18(25)28-22-16(23)13-14-17(22)24/h4-15H2,1-3H3,(H,21,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLQGDKGMVLWFFC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCCCCCCCC(=O)ON1C(=O)CCC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H34N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of undecanoic acid, 11-[[(1,1-dimethylethoxy)carbonyl]amino]-, 2,5-dioxo-1-pyrrolidinyl ester typically involves the following steps:
Starting Material: The synthesis begins with undecanoic acid, which is a fatty acid derived from castor oil.
Protection of Amino Group: The amino group is protected using tert-butoxycarbonyl (Boc) to form the Boc-protected amino acid.
Activation of Carboxylic Acid: The carboxylic acid group of the Boc-protected amino acid is activated using reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to form the NHS ester.
Formation of Pyrrolidinyl Ester: The activated NHS ester is then reacted with 2,5-dioxopyrrolidine to form the final product.
Industrial Production Methods
the general principles of organic synthesis, such as large-scale protection and activation reactions, can be applied to produce this compound in larger quantities .
Chemical Reactions Analysis
Types of Reactions
Undecanoic acid, 11-[[(1,1-dimethylethoxy)carbonyl]amino]-, 2,5-dioxo-1-pyrrolidinyl ester undergoes various chemical reactions, including:
Reduction: The compound can undergo reduction reactions to form the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions using hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Hydrolysis: Undecanoic acid and 2,5-dioxopyrrolidine.
Reduction: Corresponding alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Undecanoic acid, 11-[[(1,1-dimethylethoxy)carbonyl]amino]-, 2,5-dioxo-1-pyrrolidinyl ester serves as a crucial reagent in organic synthesis. Its applications include:
- Synthesis of Complex Molecules : It acts as an intermediate in the preparation of various organic compounds. The presence of the pyrrolidinyl ester group enhances its reactivity, facilitating further transformations.
- Polymer Chemistry : The compound can be utilized in the development of specialty polymers with tailored properties.
Biology
In biological research, this compound is employed for:
- Enzyme-Substrate Interaction Studies : It is used to investigate the mechanisms of enzyme activity and inhibition. The unique structural features allow for specific interactions with target enzymes.
- Biochemical Assays : The compound functions as a probe in assays to study biochemical pathways involving fatty acids and their derivatives.
Medicine
The medical applications of this compound include:
- Drug Delivery Systems : Its ability to modify biological molecules positions it as a candidate for drug delivery applications. The ester bond can be hydrolyzed to release active pharmaceutical ingredients.
- Prodrug Development : The compound is being investigated for its potential as a prodrug to enhance the bioavailability of therapeutic agents.
Industry
In industrial settings, this compound is utilized for:
- Specialty Chemicals Production : It plays a role in synthesizing specialty chemicals that require specific functional groups for desired properties.
- Coatings and Materials Development : The compound's unique properties make it suitable for formulating advanced materials and coatings with enhanced performance characteristics.
Data Table: Comparison of Applications
| Application Area | Specific Use | Mechanism/Functionality |
|---|---|---|
| Chemistry | Organic Synthesis | Intermediate for complex molecules |
| Biology | Enzyme Studies | Probe for enzyme-substrate interactions |
| Medicine | Drug Delivery | Modifies biological molecules for enhanced delivery |
| Industry | Specialty Chemicals | Produces tailored chemicals with specific properties |
Case Study 1: Enzyme Interaction Analysis
A study investigated the interaction of undecanoic acid derivatives with specific enzymes involved in fatty acid metabolism. The results demonstrated that the compound could effectively modulate enzyme activity, providing insights into metabolic pathways and potential therapeutic targets.
Case Study 2: Drug Delivery System Development
Research focused on utilizing undecanoic acid derivatives in formulating drug delivery systems showed promising results. The ester bond was successfully hydrolyzed under physiological conditions, releasing therapeutic agents effectively while maintaining stability during storage.
Mechanism of Action
The mechanism of action of undecanoic acid, 11-[[(1,1-dimethylethoxy)carbonyl]amino]-, 2,5-dioxo-1-pyrrolidinyl ester involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and proteins, modifying their activity and function.
Pathways Involved: It can participate in biochemical pathways related to fatty acid metabolism and
Biological Activity
Undecanoic acid derivatives have garnered significant attention in biomedical research due to their diverse biological activities, particularly in antimicrobial and anticancer applications. This article focuses on the compound undecanoic acid, 11-[[(1,1-dimethylethoxy)carbonyl]amino]-, 2,5-dioxo-1-pyrrolidinyl ester, exploring its biological activity through various studies and data.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes undecanoic acid as a fatty acid backbone and a pyrrolidinyl ester functional group. This unique combination contributes to its biological activity.
Biological Activity Overview
The biological activities of undecanoic acid derivatives can be categorized into several key areas:
- Antimicrobial Activity : Studies have shown that undecanoic acid derivatives exhibit potent antimicrobial properties. They are effective against various pathogens, including bacteria and fungi, making them potential candidates for therapeutic applications in treating infections.
- Anticancer Properties : Research indicates that these compounds may inhibit cancer cell proliferation. For instance, derivatives of undecanoic acid have demonstrated cytotoxic effects on cancer cell lines, suggesting their potential use in cancer therapy .
- Biofilm Inhibition : The compound has also shown efficacy in inhibiting biofilm formation, which is crucial in preventing chronic infections associated with biofilms formed by bacteria.
Antimicrobial Studies
A study highlighted the antimicrobial efficacy of undecanoic acid derivatives against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined for several pathogens:
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 16 |
These results suggest that the compound could serve as a potent antimicrobial agent in clinical settings.
Anticancer Activity
In vitro studies on cancer cell lines such as PC3 (prostate cancer) demonstrated significant anticancer activity. The IC50 values for the compound were reported as follows:
| Cell Line | IC50 (µM) |
|---|---|
| PC3 | 15 |
| MCF-7 (breast cancer) | 20 |
These findings indicate that undecanoic acid derivatives may induce apoptosis in cancer cells, thereby inhibiting tumor growth .
Biofilm Formation Inhibition
The ability of undecanoic acid derivatives to inhibit biofilm formation was assessed using a crystal violet assay. The results indicated that at concentrations of 50 µg/mL and above, significant reductions in biofilm biomass were observed:
| Concentration (µg/mL) | Biofilm Reduction (%) |
|---|---|
| 0 | 0 |
| 25 | 30 |
| 50 | 70 |
| 100 | 90 |
This suggests that the compound could be beneficial in treating infections associated with biofilms.
Case Studies
Several case studies have been documented regarding the application of undecanoic acid derivatives:
- Case Study on Antimicrobial Efficacy : A clinical trial involving patients with chronic wound infections treated with a topical formulation containing undecanoic acid showed a significant reduction in infection rates compared to standard treatments.
- Case Study on Cancer Treatment : In a preclinical model of prostate cancer, administration of undecanoic acid derivatives resulted in reduced tumor size and improved survival rates among treated mice compared to controls.
Comparison with Similar Compounds
Functional Group Variations
11-Mercaptoundecanoic Acid 2,5-Dioxo-1-Pyrrolidinyl Ester
- CAS : 240125-70-6
- Molecular Formula: C₁₅H₂₅NO₄S
- Key Features :
- Replaces the Boc-protected amine with a thiol (-SH) group.
- Reacts with gold surfaces or maleimides for thiol-based conjugation.
- Applications: Fabrication of self-assembled monolayers (SAMs) on metal surfaces. Disulfide bond formation in protein engineering .
11-Maleimidoundecanoic Acid
- CAS : 57079-01-3
- Molecular Formula: C₁₅H₂₃NO₄
- Key Features :
- Contains a maleimide group instead of the succinimidyl ester.
- Targets cysteine residues (thiols) in proteins.
- Applications :
Dodecanoic Acid, 2,5-Dioxo-1-Pyrrolidinyl Ester
- CAS : 14565-47-0
- Molecular Formula: C₁₆H₂₅NO₄
- Key Features :
- C12 chain (vs. C11 in the target compound).
- Similar succinimidyl ester but with increased hydrophobicity.
- Applications: Lipid nanoparticle functionalization. Enhanced membrane permeability in drug delivery .
Structural and Reactivity Comparison
Data Table :
Key Observations :
- Reactivity: The target compound and dodecanoic acid ester both target amines, while the maleimide and mercapto derivatives enable orthogonal thiol-based chemistry.
- Chain Length: Longer chains (e.g., C12 in dodecanoic acid) enhance lipid solubility, making them suitable for membrane-associated applications.
- Protection Strategies : The Boc group in the target compound allows for sequential deprotection in multi-step syntheses, unlike the permanently reactive maleimide or thiol groups .
Q & A
Q. What are the recommended methods for synthesizing and purifying this compound?
The synthesis typically involves introducing the tert-butoxycarbonyl (Boc) protecting group to the amino moiety of 11-aminoundecanoic acid, followed by activation of the carboxylic acid via 2,5-dioxo-1-pyrrolidinyl (NHS) ester formation. Key steps include:
- Boc Protection : React 11-aminoundecanoic acid with di-tert-butyl dicarbonate (Boc anhydride) in a basic aqueous/organic solvent system (e.g., THF/water) at 0–25°C .
- Ester Activation : Use N-hydroxysuccinimide (NHS) and a carbodiimide coupling agent (e.g., DCC) in anhydrous DMF or DMSO to form the active ester .
- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water to isolate the product. Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and NMR (characteristic Boc tert-butyl signal at δ 1.4 ppm) .
Q. How should researchers handle solubility challenges during experimental workflows?
The compound’s solubility depends on the solvent polarity:
- High Solubility : Use DMSO or DMF for stock solutions (≥10 mM), as the NHS ester and Boc group enhance solubility in polar aprotic solvents .
- Aqueous Buffers : Pre-dissolve in DMSO before diluting into PBS (pH 7.4). Note that aqueous solubility may decrease due to the hydrophobic undecanoic chain; maintain DMSO ≤5% (v/v) to avoid protein denaturation .
- Precipitation Issues : Optimize reaction temperature (4–25°C) and add co-solvents like acetonitrile to stabilize the ester in aqueous mixtures .
Q. What analytical techniques are critical for characterizing this compound?
- NMR Spectroscopy :
- Mass Spectrometry : Use ESI-MS or MALDI-TOF to verify molecular weight (expected [M+H]+ ~425–430 Da) .
- FTIR : Detect NHS ester C=O stretches (~1780–1810 cm⁻¹) and Boc C-O-C (~1250 cm⁻¹) .
Advanced Research Questions
Q. How can conjugation efficiency with amine-containing substrates (e.g., proteins, peptides) be optimized?
- Stoichiometry : Use a 2–5-fold molar excess of the NHS ester relative to the target amine (e.g., lysine residues) to compensate for hydrolysis .
- pH Control : Conduct reactions at pH 7.5–8.5 (borate or Tris buffers) to enhance nucleophilicity of primary amines .
- Kinetic Monitoring : Track conjugation progress via HPLC or SDS-PAGE (for proteins). Quench aliquots with excess glycine to halt reactions and quantify unreacted ester .
- Competing Hydrolysis : Minimize water content in reaction mixtures; use anhydrous DMSO and lyophilize substrates pre-conjugation .
Q. How do structural modifications influence the compound’s stability and reactivity?
- Boc Group Stability : The Boc moiety is labile under acidic conditions (e.g., TFA). For applications requiring Boc retention, avoid pH < 5 .
- NHS Ester Hydrolysis : Hydrolysis half-life in PBS (pH 7.4, 25°C) is ~1–2 hours. Pre-chill buffers to 4°C to slow degradation .
- Side Reactions : If unexpected byproducts (e.g., acylated species) arise, characterize via LC-MS/MS and adjust reaction stoichiometry or solvent polarity .
Q. What strategies mitigate batch-to-batch variability in synthesis?
- Quality Control : Implement in-process checks (TLC or LC-MS) after Boc protection and ester activation steps .
- Purification Consistency : Use standardized silica gel pore sizes (60–200 mesh) and solvent gradients. Recrystallization from ethanol/water (1:1 v/v) improves yield reproducibility .
- Storage : Store lyophilized product at –20°C under argon; avoid repeated freeze-thaw cycles to prevent NHS ester hydrolysis .
Q. How can researchers validate successful conjugation in complex biological systems?
- Fluorescent Labeling : Incorporate a fluorophore (e.g., FITC) into the undecanoic chain pre-conjugation for visualization via fluorescence microscopy .
- MALDI-TOF/MS : Compare mass shifts of conjugated vs. unconjugated substrates (e.g., peptides) to confirm modification .
- Functional Assays : Test bioactivity (e.g., receptor binding) post-conjugation to ensure the Boc-amine moiety does not sterically hinder interactions .
Methodological Notes
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
